(+/-)-Sodium 2,3-dihydroxyisovalerate hydrate; min. 96%

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

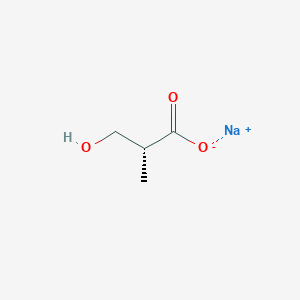

(-)-Sodium 2,3-dihydroxyisovalerate hydrate, also known as sodium 2,3-dihydroxyisovalerate, is a naturally occurring amino acid found in the human body. It is an important component of the Krebs cycle, which is responsible for the production of energy in the body. This amino acid is also known to play a role in the regulation of metabolism and the detoxification of certain toxins. It is found in food sources such as dairy products and meat, but is also available in supplement form.

Aplicaciones Científicas De Investigación

(-)-Sodium 2,3-dihydroxyisovalerate hydrate has been studied for its potential applications in various scientific research fields. It has been used in studies of the Krebs cycle, metabolism, and the detoxification of certain toxins. It has also been studied for its potential to inhibit the growth of certain bacteria, as well as its potential to act as an antioxidant. Additionally, (-)-(+/-)-Sodium 2,3-dihydroxyisovalerate hydrate; min. 96% 2,3-dihydroxyisovalerate hydrate has been studied for its potential to act as a prodrug, which is a drug that is converted into an active form in the body.

Mecanismo De Acción

Target of Action

It is known to be an intermediate in l-valine catabolism and anabolism .

Biochemical Pathways

Sodium 2,3-dihydroxy-3-methylbutanoate hydrate plays a role in the catabolism (breakdown) and anabolism (synthesis) of the amino acid L-valine .

Action Environment

It is recommended to be stored at 2-8°c and protected from light and moisture for stability .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

(-)-Sodium 2,3-dihydroxyisovalerate hydrate has several advantages and limitations for use in laboratory experiments. One advantage is that it is relatively easy to synthesize, with several different methods available. Additionally, it is a naturally occurring amino acid that is found in food sources, making it relatively easy to obtain. However, (-)-(+/-)-Sodium 2,3-dihydroxyisovalerate hydrate; min. 96% 2,3-dihydroxyisovalerate hydrate is a relatively unstable compound, which can make it difficult to use in certain experiments. Additionally, (-)-(+/-)-Sodium 2,3-dihydroxyisovalerate hydrate; min. 96% 2,3-dihydroxyisovalerate hydrate is not as widely studied as some other compounds, which can limit the amount of information available on its potential applications.

Direcciones Futuras

There are a variety of potential future directions for (-)-(+/-)-Sodium 2,3-dihydroxyisovalerate hydrate; min. 96% 2,3-dihydroxyisovalerate hydrate. One potential direction is to further investigate its potential applications in the regulation of metabolism and the detoxification of certain toxins. Additionally, further research could be conducted on its potential to act as an antioxidant and its potential to act as a prodrug. Additionally, research could be conducted on its potential to inhibit the growth of certain bacteria. Finally, further research could be conducted on its potential to act as an inhibitor of certain enzymes, such as those involved in the Krebs cycle, metabolism, and the detoxification of certain toxins.

Métodos De Síntesis

(-)-Sodium 2,3-dihydroxyisovalerate hydrate can be synthesized from a variety of starting materials. One method involves the reaction of isovaleric acid and (+/-)-Sodium 2,3-dihydroxyisovalerate hydrate; min. 96% hydroxide, which yields (-)-(+/-)-Sodium 2,3-dihydroxyisovalerate hydrate; min. 96% 2,3-dihydroxyisovalerate and (+/-)-Sodium 2,3-dihydroxyisovalerate hydrate; min. 96% chloride as a byproduct. Other methods include the reaction of isovaleryl-CoA and (+/-)-Sodium 2,3-dihydroxyisovalerate hydrate; min. 96% hydroxide, as well as the reaction of isovaleryl-CoA and (+/-)-Sodium 2,3-dihydroxyisovalerate hydrate; min. 96% hypochlorite. These reactions yield (-)-(+/-)-Sodium 2,3-dihydroxyisovalerate hydrate; min. 96% 2,3-dihydroxyisovalerate and (+/-)-Sodium 2,3-dihydroxyisovalerate hydrate; min. 96% chloride as byproducts. (-)-Sodium 2,3-dihydroxyisovalerate hydrate can also be synthesized from glycerol and isovaleric acid, as well as from isovaleric acid and (+/-)-Sodium 2,3-dihydroxyisovalerate hydrate; min. 96% cyanoborohydride.

Propiedades

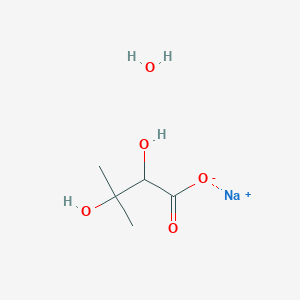

IUPAC Name |

sodium;2,3-dihydroxy-3-methylbutanoate;hydrate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O4.Na.H2O/c1-5(2,9)3(6)4(7)8;;/h3,6,9H,1-2H3,(H,7,8);;1H2/q;+1;/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGRRZNPTTZIUMS-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(C(=O)[O-])O)O.O.[Na+] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NaO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

74294-97-6 |

Source

|

| Record name | (+/-)-Sodium 2,3-dihydroxyisovalerate hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Dicyclohexyl(9-butylfluoren-9-yl)phosphonium tetrafluoroborate, 95% [cataCXium© FBu]](/img/structure/B6336325.png)

![Dichlorobis[2-(di-t-butylphosphino)ethylamine]ruthenium(II), 97%](/img/structure/B6336333.png)

![(2S,2'S)-(-)-[N,N'-Bis(2-pyridylmethyl]-2,2'-bipyrrolidine tetrahydrochloride, 98% (S,S)-PDP](/img/structure/B6336337.png)

![Dichlorobis[3-(diphenylphosphino]propylamine]ruthenium(II), 97%](/img/structure/B6336345.png)

![Dichlorobis[2-(di-i-propylphosphino)ethylamine]ruthenium(II), 97%](/img/structure/B6336357.png)

![1-{[(R)-Ferrocenyl-2-(S)-ethyl-1-dimethylamino) phenyl]-(R)-phosphino}-1'- dicyclohexylphosphinoferrocene, 97% Chenphos](/img/structure/B6336362.png)